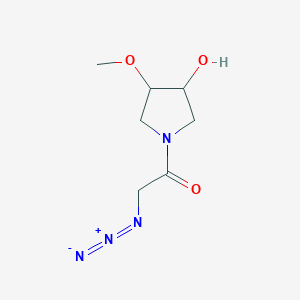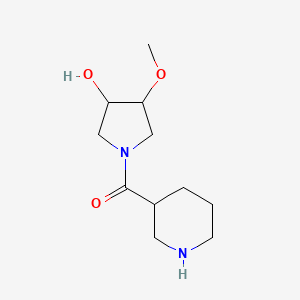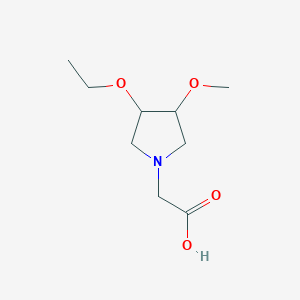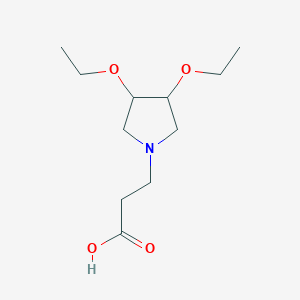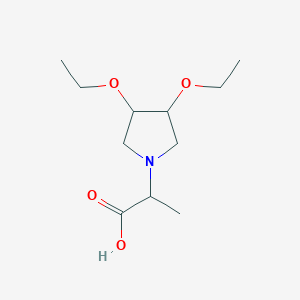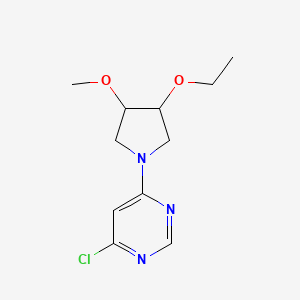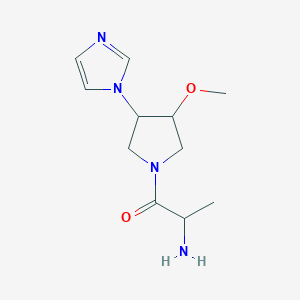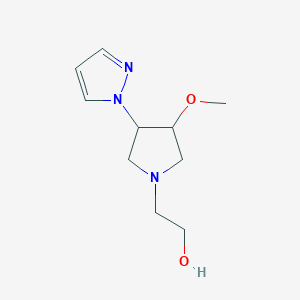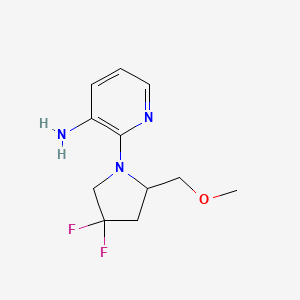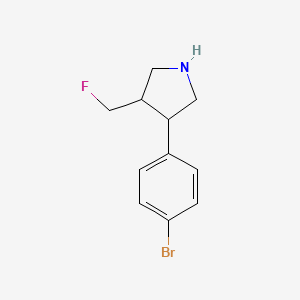
3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine
Vue d'ensemble
Description
3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine, also known as 3-bromo-4-fluoromethylpyrrolidine, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless, volatile liquid with a boiling point of 147 °C and a molecular weight of 205.02 g/mol. It is a synthetic compound, which is widely used in the pharmaceutical and chemical industries.
Applications De Recherche Scientifique
Crystal Structure and Conformational Studies The compound methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, closely related to the chemical structure , has been studied for its crystallographic features. This compound exhibits distinct conformational arrangements, including a half-chair conformation for the dihydropyran ring and an envelope conformation for the pyrrolidine ring. The bromophenyl group's orientation in relation to the naphthalene ring system, molecular linkages through hydrogen bonds, and π–π interactions contribute significantly to the crystal's stability (Nirmala, S. et al., 2009).
Synthesis and Characterization of Pyrrolidine Derivatives Research also indicates the synthesis and characterization of pyrrolidine derivatives with specific focus on their crystal structure. For instance, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H )-one exhibits a planar molecular structure except for one of the pyrrolidin rings which adopts an envelope conformation. The supermolecular assembly is influenced by π–π interactions and hydrogen bonding, which extend along the molecular axis (Sharma, R. et al., 2013).
Pyrrolidine Constrained Fluoroionophore In another study, a pyrrolidine-constrained bipyridyl-dansyl conjugate was synthesized, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) ions. This synthesis highlights the potential of pyrrolidine derivatives in the development of selective sensors for specific ions (Maity, D. & Govindaraju, T., 2010).
Hydrogen Bonding Patterns Additionally, the hydrogen-bonding patterns of enaminones derived from pyrrolidine and its analogs have been scrutinized. These compounds demonstrate intricate intra- and intermolecular hydrogen bonding, contributing to the formation of hydrogen-bonded rings and dimers. Such interactions are pivotal in understanding the molecular stability and potential reactivity of pyrrolidine derivatives (Balderson, J. L. et al., 2007).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-4-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJNDIBUEHRHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=C(C=C2)Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



